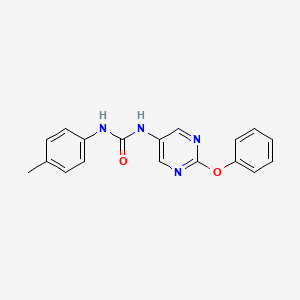

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Apoptosis Induction in Cancer Cells

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea, referred to as AKF-D52 in a study, has been identified as a potent inducer of apoptosis in non-small cell lung cancer cells through both caspase-dependent and caspase-independent pathways. The study highlighted that AKF-D52 triggers apoptosis via death-inducing signaling complex clustering and mitochondrial-dependent signaling. Additionally, AKF-D52 was found to induce cytoprotective autophagy, with pre-treatment using an autophagy inhibitor enhancing its apoptotic effects. The compound's pro-apoptotic and autophagic activities were further linked to reactive oxygen species (ROS) production in cancer cells, with antioxidant intervention diminishing the compound's efficacy. This evidence positions AKF-D52 as a potential therapeutic agent for lung cancer treatment, supported by its tumor growth suppression in xenograft mouse models (Gil et al., 2021).

Neuropeptide Y5 Receptor Antagonism

In a different study, a trisubstituted phenyl urea derivative, distinct but structurally related to this compound, was optimized for in vitro potency against the neuropeptide Y5 receptor, showcasing the versatility of phenyl urea derivatives in targeting receptor-mediated pathways. This optimization was achieved by modifying various molecular segments, leading to compounds with potent antagonistic activity against the receptor, as confirmed through cellular assays. This research underlines the potential of phenyl urea derivatives in developing novel therapeutics for conditions modulated by the neuropeptide Y5 receptor (Fotsch et al., 2001).

Novel Nucleobase Design

Another study ventured into the synthesis of a novel nucleobase, aiming to enhance the stability of triplex structures in DNA without compromising base recognition capabilities. Though not directly mentioning this compound, this research highlights the broader scientific interest in modifying pyrimidine structures for advanced molecular biology applications, suggesting potential areas where similar compounds could be explored (Ito et al., 2016).

特性

IUPAC Name |

1-(4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13-7-9-14(10-8-13)21-17(23)22-15-11-19-18(20-12-15)24-16-5-3-2-4-6-16/h2-12H,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDPYPOPIFMTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)

![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)

![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)

![4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2722572.png)

![N,N-diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2722574.png)

![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2722575.png)

![Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2722577.png)